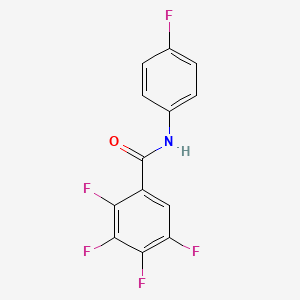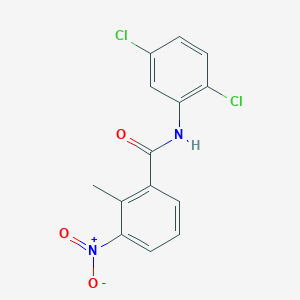
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that inhibits the enzyme GABA transaminase. CPP-115 has been found to be a more potent inhibitor of GABA transaminase than vigabatrin, making it a promising candidate for the treatment of various neurological disorders.
作用机制
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting GABA transaminase, N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide increases GABA levels in the brain, leading to increased inhibition and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
The increased inhibition and reduction in neuronal excitability caused by N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. These include a reduction in seizures, a reduction in drug-seeking behavior, and anxiolytic effects.
实验室实验的优点和局限性
One advantage of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it is a more potent inhibitor of GABA transaminase than vigabatrin, making it a more effective tool for studying the role of GABA in the brain. However, one limitation of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it has a short half-life, which may limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for research on N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in the treatment of addiction. Another area of interest is the development of more stable analogs of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide that could be used in clinical settings. Additionally, further research is needed to better understand the mechanism of action of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide and its potential therapeutic applications in various neurological disorders.
合成方法
The synthesis of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of N-boc-cyclopropylamine with 2,4-dimethylphenyl isocyanate to form N-boc-cyclopropyl-N-(2,4-dimethylphenyl)carbamate. This intermediate is then reacted with methanesulfonyl chloride to form N-boc-cyclopropyl-N-(2,4-dimethylphenyl)-N-(methylsulfonyl)carbamate. Finally, the Boc protecting group is removed using trifluoroacetic acid to yield N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase brain GABA levels and reduce seizures in animal models of epilepsy. N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
属性
IUPAC Name |
N-cyclopropyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-4-7-13(11(2)8-10)16(20(3,18)19)9-14(17)15-12-5-6-12/h4,7-8,12H,5-6,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZTVJXSDMRGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)


![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)



![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)
![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)
![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)